2,6-Dimethylbenzamide Scaffold Confers Superior Anticonvulsant Potency Compared to First-Line Agent Phenytoin
The 2,6-dimethylphenyl moiety is a critical component of the potent anticonvulsant ameltolide (LY201116; 4-amino-N-(2,6-dimethylphenyl)benzamide). In a head-to-head in vivo comparison in mice, LY201116 demonstrated significantly greater potency than the clinically used anticonvulsant phenytoin in the maximal electric shock (MES) test [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.51 mg/kg (i.v.) and 1.7 mg/kg (p.o.) for LY201116 |
| Comparator Or Baseline | Phenytoin: ED50 = 8.5 mg/kg (i.v.) and 9.1 mg/kg (p.o.) |
| Quantified Difference | LY201116 is 16.7-fold (i.v.) and 5.4-fold (p.o.) more potent than phenytoin. |
| Conditions | Maximal electric shock (MES) test in mice. |
Why This Matters
This quantifies the dramatic increase in anticonvulsant potency conferred by the 2,6-dimethylbenzamide core, validating its selection over other benzamide scaffolds for neurological drug discovery programs.
- [1] Leander JD, Lawson RR, Robertson DW. Anticonvulsant effects of a novel aminobenzamide (LY201116) in mice. Neuropharmacology. 1988 Jun;27(6):623-8. View Source
